2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Overview
Description
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant role in medicinal chemistry due to its broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate pyrazole derivatives, followed by cyclization and functional group modifications . Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes or ketones under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole-4-boronic acid: Known for its use in the preparation of JAK3 inhibitors.
(2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Studied for its potential therapeutic applications.
1,4-Di(1H-pyrazol-4-yl)benzene: Utilized in various chemical syntheses.
Uniqueness
What sets 2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE apart is its unique combination of functional groups, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[3-(1,5-dimethylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5S/c1-16-9-11-19(12-10-16)21-13-23(20-14-25-28(3)17(20)2)29(27-21)24-26-22(15-30-24)18-7-5-4-6-8-18/h4-12,14-15,23H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJZBDXPOIPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N(N=C3)C)C)C4=NC(=CS4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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